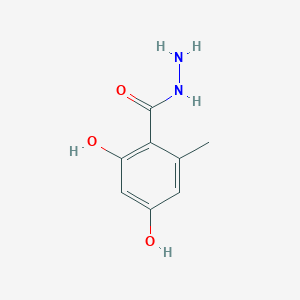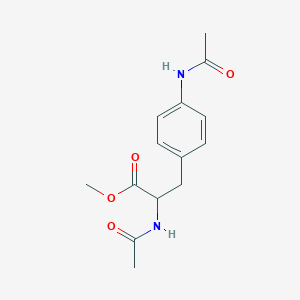
Methyl 2-acetamido-3-(4-acetamidophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-acetamido-3-(4-acetamidophenyl)propanoate is a chemical compound with the molecular formula C14H18N2O4 and a molecular weight of 278.30372 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-3-(4-acetamidophenyl)propanoate typically involves the reaction of 4-acetamidophenylacetic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-3-(4-acetamidophenyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Methyl 2-acetamido-3-(4-acetamidophenyl)propanoate has a wide range of scientific research applications, including:
Chemistry: Used as a reference substance for drug impurities and reagents.
Biology: Employed in various biological assays and studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Methyl 2-acetamido-3-(4-acetamidophenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 2-acetamido-3-(4-acetamidophenyl)propanoate include:
- Methyl 2-[2-(4-chlorophenyl)acetamido]propanoate
- Methyl (2S)-2-acetamido-3-(4-acetamidophenyl)propanoate
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in different fields. Its ability to undergo various chemical reactions and its potential therapeutic properties further distinguish it from similar compounds .
Properties
Molecular Formula |
C14H18N2O4 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
methyl 2-acetamido-3-(4-acetamidophenyl)propanoate |
InChI |
InChI=1S/C14H18N2O4/c1-9(17)15-12-6-4-11(5-7-12)8-13(14(19)20-3)16-10(2)18/h4-7,13H,8H2,1-3H3,(H,15,17)(H,16,18) |
InChI Key |
LBJZJBMIORPNHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(C(=O)OC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-N,N-diethylethanamine](/img/structure/B13873072.png)

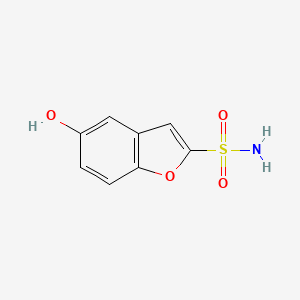
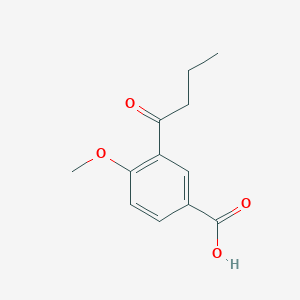
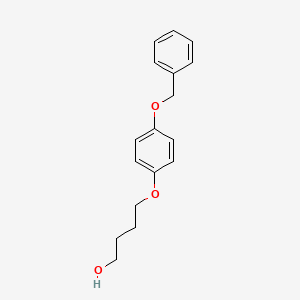

![tert-butyl N-[(2-amino-5-methoxyphenyl)methyl]carbamate](/img/structure/B13873119.png)
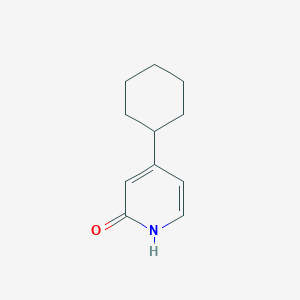
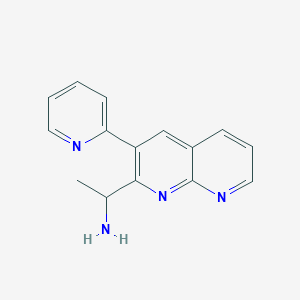
![2-[4-[3-(4-Aminophenyl)propyl]piperazin-1-yl]ethanol](/img/structure/B13873128.png)
![Tert-butyl 4-chloro-6-(methoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13873146.png)


